2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
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Overview
Description
2,2-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the thiazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures, such as indole derivatives, have been found to interact with their targets in a variety of ways, leading to a broad spectrum of biological activities .
Biochemical Pathways
It’s known that compounds with similar structures can affect a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with a suitable phenyl derivative through a nucleophilic substitution reaction.
Amidation: The final step involves the amidation of the resulting intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
2,2-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to the biological activity of the thiazole ring.
Pharmaceuticals: The compound is studied for its ability to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in research to understand the mechanisms of action of thiazole-containing compounds and their effects on biological systems.
Comparison with Similar Compounds
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Similar structure but lacks the thiazole ring, resulting in different biological activities.
Thiazole Derivatives: Compounds like 2-amino-1,3-thiazole and 2-mercaptobenzothiazole share the thiazole ring but differ in their substituents and overall structure.
Uniqueness: 2,2-Dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide is unique due to the combination of the thiazole ring and the 2,2-dimethylpropanamide moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in medicinal chemistry and pharmaceuticals.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-16-13(9-19-10)11-6-5-7-12(8-11)17-14(18)15(2,3)4/h5-9H,1-4H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRDPLLAWIAVCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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